molecular formula C6H3F3N2O B2884554 2-(Trifluoromethyl)pyrimidine-4-carbaldehyde CAS No. 944900-29-2

2-(Trifluoromethyl)pyrimidine-4-carbaldehyde

Cat. No. B2884554
CAS RN: 944900-29-2
M. Wt: 176.098
InChI Key: YDEZDCQHDZFRCA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyrimidine-4-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a highly reactive aldehyde that is used as a building block in the synthesis of various organic compounds. In

Scientific Research Applications

Corrosion Inhibition

2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (IPM), a compound structurally related to 2-(Trifluoromethyl)pyrimidine-4-carbaldehyde, has been studied for its corrosion inhibition properties. It demonstrates an increase in corrosion rate with the concentration of IPM inhibitor, acting as a mixed-type inhibitor. The inhibition effect is explained by the adsorption of the inhibitor on the surface of carbon steel in hydrochloric acid solution, as shown by gravimetric measurements, polarization studies, and impedance spectroscopy techniques (Ech-chihbi et al., 2017).

Synthesis of Fused-Bicyclic Compounds

A regioselective synthesis approach for trisubstituted 2-arylaminopyrimidine-5-carbaldehydes, like 2-(Trifluoromethyl)pyrimidine-4-carbaldehyde, has been developed. This approach is instrumental in creating fused-bicyclic pyrimidine substrates, which are further derivatized using Suzuki cross-coupling reactions to form structurally and electronically unique GlambdaC base precursors (Beingessner et al., 2008).

Cycloaddition Reactions

The compound undergoes cycloaddition reactions under Lewis acid-catalyzed conditions. The study of 2-(alk-2-enyl)amino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde and its derivatives highlights the scope and limitations of such reactions, including diastereoselectivity (Noguchi et al., 1997).

Hydrogen-Bonded Frameworks

Research on 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde and related compounds revealed the formation of three-dimensional hydrogen-bonded frameworks and sheets. These frameworks are formed through a combination of N-H...O, C-H...O, and C-H...pi(arene) hydrogen bonds, indicating potential applications in materials science (Low et al., 2007).

Synthetic Pathways for Fused Polycyclic Pyrimidines

Studies on the synthesis pathways for fused polycyclic pyrimidines, starting from pyrido[1,2-a]pyrimidine derivatives, show the potential for creating a broad spectrum of biologically active compounds. This includes antibacterial, fungicidal, antiviral, and antitumor agents (Harutyunyan, 2016).

Interaction with Glycine Esters

Research on the interaction of derivatives of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters offers insights into the synthesis of new biologically active compounds, specifically derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (Zinchenko et al., 2018).

properties

IUPAC Name

2-(trifluoromethyl)pyrimidine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O/c7-6(8,9)5-10-2-1-4(3-12)11-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEZDCQHDZFRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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